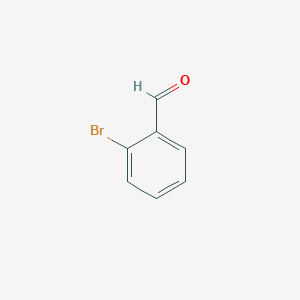

2-Bromobenzaldehyde

描述

2-Bromobenzaldehyde (C₇H₅BrO) is a halogenated aromatic aldehyde with a bromine substituent at the ortho position. It is a pivotal intermediate in organic synthesis, widely employed in pharmaceuticals, agrochemicals, and dyestuffs due to its versatile reactivity . Key physical properties include a boiling point of 126–127°C (at 5 mmHg) and a refractive index of 1.568 for its ethylene acetal derivative . The compound is frequently utilized in cross-coupling reactions, cyclizations, and as a precursor for heterocyclic compounds such as quinazolines and phthalazinones .

准备方法

2-Bromobenzaldehyde can be synthesized through several methods:

Ullmann-type Coupling Reaction: This involves the nucleophilic substitution of bromine from this compound with sodium azide, forming an azido complex intermediate.

Reduction/Cross-Coupling Procedure: This two-step, one-pot method uses a stable aluminum hemiaminal as an intermediate, which protects the aldehyde group, making it suitable for subsequent cross-coupling with organometallic reagents.

Formylation of Bromobenzene: This method involves the metal-halogen exchange between bromobenzene and a magnesium complex, followed by formylation using dimethylformamide (DMF).

化学反应分析

2-Bromobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-bromobenzoic acid.

Reduction: Reduction of this compound can yield 2-bromobenzyl alcohol.

Substitution: It participates in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Aldol Reactions: It is used in L-threonine aldolase-catalyzed enantio and diastereoselective aldol reactions.

Common reagents and conditions for these reactions include palladium or copper catalysts, organometallic reagents, and specific reaction temperatures and solvents.

科学研究应用

2-Bromobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is a versatile building block in the synthesis of aza-fused polycyclic quinolines and indazoles.

Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.

作用机制

The mechanism of action of 2-bromobenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to participate in numerous chemical reactions. The bromine atom can undergo substitution reactions, facilitating the formation of diverse compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Comparison with Similar Brominated Benzaldehydes

Structural and Functional Group Variations

4-(Bromomethyl)benzaldehyde

- Formula : C₈H₇BrO (CAS: 51359-78-5)

- Key Differences : The bromine is positioned on a methyl group attached to the benzene ring rather than directly on the aromatic ring. This structural variation enhances its electrophilicity at the benzylic position, making it prone to nucleophilic substitution.

- Applications : Used in synthesizing ketal compounds with insecticidal properties .

2-Bromo-3-chlorobenzaldehyde

- Formula : C₇H₄BrClO (CAS: 74073-40-8)

- Key Differences : Contains both bromine and chlorine substituents at the ortho and meta positions, respectively. The electron-withdrawing chlorine enhances the aldehyde's reactivity in electrophilic substitutions.

- Safety : Classified as harmful if swallowed (H302) with stringent hazard controls .

2-Bromo-3-nitrobenzaldehyde

- Key Differences : The nitro group at the meta position introduces strong electron-withdrawing effects, directing reactivity toward meta-substitution pathways. Intramolecular Br⋯O interactions influence its crystalline packing .

Reactivity in Organic Syntheses

Palladium-Catalyzed Reactions

- 2-Bromobenzaldehyde: Participates in Pd(OAc)₂-catalyzed carbonylative coupling with hydrazine and CO to yield phthalazinones. However, dehalogenation side reactions are observed in some cases .

- Comparison: 2-Halomethyl benzoates (e.g., 2-bromoveratraldehyde) show improved selectivity in Pd(TFA)₂-catalyzed phthalazinone synthesis, avoiding dehalogenation issues .

Copper-Catalyzed Reactions

- This compound : Reacts with benzylamine and sodium azide under CuI catalysis to form quinazoline derivatives in 38–82% yields. Electron-donating groups (EDGs) on the aldehyde improve yields (64%), while electron-withdrawing groups (EWGs) reduce efficiency (45%) .

- Comparison : 2-Chloronicotinaldehyde (a heteroaromatic analog) fails to react under similar conditions, highlighting this compound's superior compatibility .

Sonogashira Coupling

- This compound : Couples with terminal alkynes (e.g., trimethylsilylacetylene) to form ortho-alkynylarylaldehydes in 51–97% yields, enabling access to phenanthrene derivatives .

- Comparison : 1-Bromo-2-naphthaldehyde, a sterically hindered analog, yields only 55% in lactone synthesis, underscoring this compound's versatility .

Crystallographic and Stability Studies

- This compound Derivatives : Form stable hydrazide crystals (e.g., (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide) with intramolecular S(6) hydrogen bonds and intermolecular N–H⋯O interactions .

- Comparison : Chlorine or bromine substitutions in analogous hydrazides yield similar bonding patterns, but this compound derivatives exhibit superior crystallinity .

生物活性

2-Bromobenzaldehyde is an aromatic compound characterized by the presence of a bromine atom and an aldehyde functional group attached to a benzene ring. Its structure can be represented as CHBrO. This compound has garnered attention due to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHBrO

- Molecular Weight : 185.02 g/mol

- CAS Number : 34824-58-3

Antitumor Activity

Recent studies have indicated that this compound derivatives exhibit significant antitumor properties. For instance, a Schiff base complex synthesized from this compound demonstrated inhibitory effects on cancer cell lines, including gastric carcinoma (MKN45) and liver cancer (HEPG2). The IC values for these effects were reported as follows:

| Cell Line | IC (µM) |

|---|---|

| MKN45 | 10.4 |

| HEPG2 | 12.0 |

This suggests that this compound and its derivatives could serve as potential candidates for cancer treatment .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. A study involving the synthesis of various transition metal complexes with this compound revealed their efficacy against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined for the synthesized complexes, indicating their potential as antimicrobial agents .

Interaction with Viral Proteins

Furthermore, research has explored the interaction of this compound derivatives with viral proteins, particularly concerning SARS-CoV-2. Although the binding affinity was reported to be modest, this area of study highlights the potential for developing antiviral agents based on this compound .

Synthesis and Evaluation of Derivatives

A systematic investigation was conducted on the synthesis of various derivatives of this compound and their biological evaluation. For example, a study synthesized a series of triazole derivatives from this compound and assessed their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxic effects compared to the parent compound, suggesting that structural modifications could improve biological activity .

Mechanistic Studies

Mechanistic studies have focused on understanding how this compound interacts at the molecular level with biological targets. For instance, the interaction with specific enzymes involved in cancer metabolism has been investigated, providing insights into how these compounds exert their antitumor effects .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been assessed through computational modeling approaches. Predictions indicate favorable properties such as good oral bioavailability and adherence to Lipinski's Rule of Five, which suggests potential for oral administration in therapeutic applications .

常见问题

Basic Questions

Q. What established synthetic routes exist for 2-Bromobenzaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The primary synthesis methods include:

- Pd-catalyzed ortho-bromination : Benzaldehyde derivatives react with brominating agents (e.g., NBS) under Pd catalysis, where acetic acid (AcOH) enhances regioselectivity for the ortho position .

- Direct bromination : Electrophilic aromatic substitution using Br₂/FeBr₃, though this may require temperature control to minimize para-bromination byproducts. Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Comparative studies using NMR (e.g., ¹H/¹³C) and HPLC are recommended to assess purity and byproduct formation .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

- X-ray crystallography : Resolves bond lengths (e.g., C-Br = ~1.89 Å) and hydrogen-bonding patterns (e.g., O-H···N interactions in derivatives like this compound cyanohydrin) .

- ¹H/¹³C NMR : Look for characteristic aldehyde proton signals (~10 ppm) and aromatic splitting patterns (e.g., meta-coupled protons at δ ~7.5–8.5 ppm) .

- IR spectroscopy : Confirm C=O stretching (~1700 cm⁻¹) and C-Br vibrations (~550 cm⁻¹).

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to prevent skin/eye contact .

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- First Aid : For skin exposure, wash immediately with soap/water (≥15 minutes); for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Spill Management : Absorb with inert material (e.g., vermiculite) and avoid environmental discharge .

Advanced Research Questions

Q. How can regioselectivity in the bromination of benzaldehyde derivatives be optimized for this compound synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd(II) vs. Cu(I) catalysts to assess their impact on ortho-selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic bromination kinetics.

- Additives : AcOH in Pd-catalyzed reactions stabilizes intermediates, improving ortho-bromination yields by ~20% .

- Computational Modeling : Use DFT calculations to predict transition-state energies and optimize substituent directing effects.

Q. How should researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound synthesis?

Methodological Answer:

- Systematic Reproducibility Checks : Replicate experiments using identical reagent grades, equipment, and conditions.

- Byproduct Analysis : Employ GC-MS or LC-MS to identify side products (e.g., 4-Bromobenzaldehyde) and trace impurities .

- Meta-Analysis : Compare datasets across studies to isolate variables (e.g., temperature, catalyst aging) contributing to discrepancies .

Q. What mechanistic insights explain the role of catalysts in ortho-bromination of benzaldehyde derivatives?

Methodological Answer:

- Pd-Catalyzed Pathways : Pd(II) coordinates to the aldehyde oxygen, directing bromination to the ortho position via σ-complex intermediates. Kinetic studies (e.g., Eyring plots) can elucidate activation parameters .

- Radical Pathways : In metal-free conditions, NBS generates bromine radicals, which may lead to non-selective bromination. EPR spectroscopy can detect radical intermediates.

- Isotopic Labeling : Use deuterated benzaldehyde to study kinetic isotope effects and confirm mechanistic steps .

Q. Data Presentation

Table 1: Key Spectral Data for this compound

| Technique | Key Signals/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.02 (s, CHO), 7.50–8.20 (m, Ar-H) | |

| ¹³C NMR | δ 191.2 (CHO), 134.5–128.3 (Ar-C), 122.1 (C-Br) | |

| X-ray Crystallography | C-Br = 1.89 Å, R-factor = 0.032 |

Table 2: Comparison of Bromination Methods

| Method | Catalyst | Yield (%) | Ortho/Para Ratio | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/AcOH | Pd(II) | 85 | 9:1 | |

| Br₂/FeBr₃ | FeBr₃ | 60 | 3:1 |

属性

IUPAC Name |

2-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO/c8-7-4-2-1-3-6(7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOPHXWIAZIXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064430 | |

| Record name | Benzaldehyde, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to pale yellow liquid; mp = 18-21 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Bromobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6630-33-7 | |

| Record name | 2-Bromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6630-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006630337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETK6FJ5FU9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。